Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Overview
Description
“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is an organic compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .
Molecular Structure Analysis
The molecular formula of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is C14H11F3O2 . The average mass is 266.23 Da and the monoisotopic mass is 266.071014 Da .
Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” include a molecular weight of 204.15 . It is a liquid at room temperature with a refractive index of n20/D 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density is 1.268 g/mL at 25 °C (lit.) .
Scientific Research Applications
Nonlinear Optical Properties : The compound has been studied for its potential in nonlinear optical properties. It shows greater hyperpolarizability than standard nonlinear optical (NLO) materials like urea, making it a candidate for future NLO studies (Mary et al., 2014).
Fluorescent Chloride Sensor : Another application is as an optical chloride sensor. This is achieved through Suzuki-Miyaura cross-coupling and selective nitration. The sensor exhibits a change in emission from blue to bright green in the presence of chloride ions (Das, Mohar, & Bag, 2021).
Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing insights into its molecular packing and stability. Such studies are crucial for understanding its chemical properties and potential applications (Zhong et al., 2010).
Organic Fluorophore Behavior : It has been demonstrated that the compound can adjust crystal morphology and emission behavior, important for applications in materials science and photonics (Ye et al., 2021).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of new antimicrobial agents. It has shown a broad spectrum of antimicrobial activities and could be a basis for developing new drugs (Bhat et al., 2016).
Metal-Organic Frameworks (MOFs) : It serves as a valuable organic ligand in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis (Ardeleanu et al., 2018).
Organocatalysis in Transesterification : The compound has been used in the study of organocatalysis for transesterification reactions, which is important in green chemistry and biofuel production (Ishihara, Niwa, & Kosugi, 2008).
Synthesis of Liquid Crystals : The compound has applications in synthesizing liquid crystals, which are used in displays and other optical devices (Drzewiński et al., 2000).
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are yet to be elucidated.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.
Pharmacokinetics
A compound with a similar structure has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Safety and Hazards
“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This is due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals . Therefore, future research directions may include the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIMGLTUKGUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401989 | |
Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-73-7 | |
Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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